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Introduction
SR14150 is a moderately selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor,

also exhibiting partial agonist activity at the µ-opioid receptor.[1][2][3] This dual activity makes it

a compound of interest for investigating pain pathways and developing novel analgesics.[1][4]

Preclinical studies in mice have demonstrated its potential in modulating nociception,

particularly in chronic pain states.[1] This document provides a summary of recommended

dosages, detailed experimental protocols, and an overview of the relevant signaling pathways

based on published mouse studies.

Data Presentation
The following table summarizes the dosages of SR14150 used in various mouse models as

reported in the literature.
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Mouse

Model
Assay Dose Range

Route of

Administratio

n

Observed

Effects
Reference

Spinal Nerve

Ligation

(SNL)

Tail-Flick

(Antinocicepti

on)

3 - 10 mg/kg
Subcutaneou

s (s.c.)

Increased

tail-flick

latency

(antinocicepti

on). The 10

mg/kg dose

produced

effects similar

to 10 mg/kg

morphine.

[1]

Spinal Nerve

Ligation

(SNL)

Von Frey

(Mechanical

Allodynia)

10 mg/kg
Subcutaneou

s (s.c.)

Significant

antiallodynic

effect, similar

to morphine.

[1]

Naive Mice

Tail-Flick

(Antinocicepti

on)

30 mg/kg
Subcutaneou

s (s.c.)

Produced

antinociceptio

n similar to

15 mg/kg

morphine;

this effect

was reversed

by naloxone.

[3]

Note: Higher doses of SR14150 (above 10 mg/kg) have been associated with sedation and

loss of muscle tone in some studies.[1] Researchers should carefully consider the potential for

these side effects when designing experiments.

Experimental Protocols
Assessment of Antinociception using the Tail-Flick Test
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This protocol is adapted from studies investigating the analgesic effects of SR14150 in mice.[1]

[3]

a. Animals:

Male adult mice (specific strain, e.g., C57BL/6, as used in the cited literature).

Animals should be acclimated to the housing facility for at least one week before the

experiment.

b. Materials:

SR14150 hydrochloride salt.

Vehicle solution: 1-2% dimethyl sulfoxide (DMSO) and 0.5% aqueous

hydroxypropylcellulose.[1]

Positive control: Morphine hydrochloride dissolved in water.[1]

Tail-flick apparatus.

Syringes and needles for subcutaneous injection.

c. Procedure:

Baseline Measurement: Determine the baseline tail-flick latency for each mouse by placing

the distal portion of the tail on the radiant heat source of the tail-flick apparatus. A cut-off time

(e.g., 10-12 seconds) should be established to prevent tissue damage.

Drug Administration:

Dissolve SR14150 in the vehicle solution to the desired concentration.

Administer SR14150 subcutaneously (s.c.) at the desired dose (e.g., 3, 10, or 30 mg/kg).

[1][3] The injection volume should be adjusted based on the animal's weight (e.g., 0.1

ml/25 g).[1]

Administer the vehicle to the control group and morphine to the positive control group.
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Testing: Measure the tail-flick latency at predetermined time points after drug administration

(e.g., 30, 60, 90, and 120 minutes) to determine the time course of the antinociceptive effect.

The 60-minute time point has been used in previous studies.[3]

Data Analysis: Express the data as the percentage of maximal possible effect (%MPE)

calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time -

baseline latency)] x 100.

Assessment of Mechanical Allodynia using the Von Frey
Test
This protocol is based on studies evaluating the effect of SR14150 on mechanical sensitivity in

a mouse model of chronic pain.[1]

a. Animals:

Mice with induced chronic pain (e.g., Spinal Nerve Ligation model).

Sham-operated mice should be used as controls.

b. Materials:

SR14150 hydrochloride salt.

Vehicle solution (as described above).

Positive control: Morphine hydrochloride.

Set of calibrated von Frey filaments.

Testing chambers with a wire mesh floor.

c. Procedure:

Acclimation: Place the mice in the testing chambers and allow them to acclimate for at least

15-30 minutes before testing.
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Drug Administration: Administer SR14150 (e.g., 10 mg/kg, s.c.), vehicle, or morphine as

described in the previous protocol.[1]

Testing:

At a specific time point after injection (e.g., 60 minutes), apply the von Frey filaments to

the plantar surface of the hind paw.[1]

Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a

filament in the middle of the range and, depending on the response (paw withdrawal or no

response), use a progressively thinner or thicker filament.

Data Analysis: The 50% paw withdrawal threshold is calculated using the formula described

by Dixon (1980).

Visualization of Pathways and Workflows
Signaling Pathway of SR14150
SR14150 exerts its effects primarily through the NOP receptor, a G-protein coupled receptor

(GPCR).[5] Upon activation, the NOP receptor couples to Gi/Go proteins, leading to the

inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)

levels.[5][6] This signaling cascade also involves the modulation of ion channels, including the

activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium

channels, which ultimately leads to a reduction in neuronal excitability.[6]

Target Neuron

SR14150 NOP Receptor Gi/o Protein

Adenylyl
Cyclase

Ion Channel
Modulation

↓ cAMP

↓ Neuronal
Excitability
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Click to download full resolution via product page

Caption: SR14150 signaling cascade via the NOP receptor.

Experimental Workflow for Antinociception Study
The following diagram illustrates a typical experimental workflow for assessing the

antinociceptive properties of SR14150 in mice.
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Caption: Workflow for a mouse tail-flick antinociception study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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